CID 73181283

Description

CID 73181283 (hypothetical designation based on structural analogs) is presumed to belong to the chaetogobosin family of fungal-derived natural products, characterized by complex polyketide and indole alkaloid frameworks. While direct data for this compound is unavailable in the provided evidence, its structural and functional attributes can be inferred through comparisons with closely related compounds. For instance, chaetogobosin derivatives (e.g., compounds 3–6 in ) share a conserved bicyclic core with variable substituents, including epoxide groups, nitro substitutions, and acylated side chains . These modifications significantly influence their spectroscopic profiles, stereochemical configurations, and reactivity.

Properties

Molecular Formula |

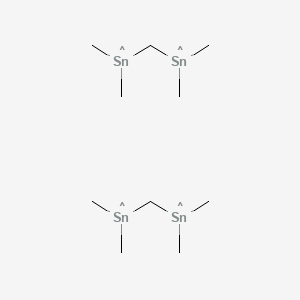

C10H28Sn4 |

|---|---|

Molecular Weight |

623.2 g/mol |

InChI |

InChI=1S/8CH3.2CH2.4Sn/h8*1H3;2*1H2;;;; |

InChI Key |

MJPDJNOGAQFYRP-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)C[Sn](C)C.C[Sn](C)C[Sn](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 73181283 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow processes, batch reactions, and advanced purification techniques to obtain high-purity samples.

Chemical Reactions Analysis

Types of Reactions: CID 73181283 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

CID 73181283 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 73181283 involves its interaction with specific molecular targets and pathways This compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events

Comparison with Similar Compounds

Core Skeleton and Substituent Variations

CID 73181283 is hypothesized to share a bicyclic indole-polyketide hybrid backbone, analogous to chaetogobosin Vb (compound 3) and its epoxidation product (compound 4). Key differences arise in substituent groups and stereochemistry:

Key Observations :

- The introduction of an epoxide in compound 4 alters the chemical shifts at C-5 (δC 63.0) and C-6 (δC 65.1), distinguishing it from compound 3 via HMBC and NOESY correlations .

- Compound 5 diverges from chaetogobosin G by lacking a methine at C-2′ and incorporating a nitro group, confirmed by HMBC correlations from H-4′ to C-3′ .

Marine-Derived Analogs: Briaviolides

Briaviolide F (compound 6, ) and related marine compounds provide additional comparative insights:

- Substituent Effects: Briaviolide F features a hydroxyl at C-2 (δC 74.0) and a hexanoate at C-12 (δC 69.7), confirmed via HMBC and NOESY. These modifications contrast with chaetogobosins, which lack marine-specific acyl groups .

- Stereochemical Alignment: NOESY correlations in briaviolides (e.g., H-10/H-2 α-orientation) mirror the α-configurations observed in chaetogobosin derivatives, suggesting conserved biosynthetic pathways .

Data Limitations and Contradictions

- Evidence Gaps : Direct spectral data for this compound are absent, necessitating extrapolation from analogs.

- Marine vs. Fungal Derivatives : Briaviolides () and chaetogobosins () belong to distinct biological sources, complicating direct functional comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.